Exact Regioisomeric Identity: 1‑Phenyl‑2‑(p‑tolyl) vs. 2‑Phenyl‑1‑(p‑tolyl) Imidazolium Bromide
The target compound is the regioisomer bearing a phenyl group at N‑1 and a p‑tolyl group at C‑2. The closest commercially available analog—2‑phenyl‑1‑(p‑tolyl)‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazol‑1‑ium bromide (CAS 479351‑96‑7)—has the substituents swapped . Both compounds share the molecular formula C₁₉H₁₉BrN₂ and identical molecular weight (355.3 g·mol⁻¹), but their distinct CAS numbers and IUPAC names confirm they are non‑identical chemical entities . In the WDR5 WIN‑site program, regioisomeric 2‑aryl‑6,7‑dihydro‑5H‑pyrrolo[1,2‑a]imidazoles showed Kᵢ differences of >100‑fold, underscoring the functional non‑equivalence of similarly substituted regioisomers [1].
| Evidence Dimension | Regioisomeric identity (substituent position on the imidazolium core) |
|---|---|
| Target Compound Data | 1‑phenyl‑2‑(p‑tolyl) substitution; CAS 479349‑58‑1 |
| Comparator Or Baseline | 2‑phenyl‑1‑(p‑tolyl) substitution; CAS 479351‑96‑7 |
| Quantified Difference | Distinct CAS registration; identical molecular formula but non‑superimposable connectivity. Class‑level SAR indicates potential Kᵢ shifts >100‑fold for related regioisomers. |
| Conditions | Structure‑activity relationship data from WDR5 WIN‑site fragment elaboration (J. Med. Chem. 2018); no direct Kᵢ measurement for either bromide salt. |
Why This Matters
Ordering the incorrect regioisomer introduces a structurally distinct compound that cannot serve as a valid proxy in receptor‑binding, enzymatic, or cellular assays.
- [1] Wang, F.; et al. J. Med. Chem. 2018, 61, 5623–5642 (SAR Tables 2–4). View Source
